2,4-Dichloropyridin-3-OL

Descripción general

Descripción

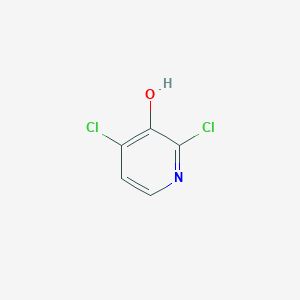

2,4-Dichloropyridin-3-OL is a chemical compound with the molecular formula C5H3Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a hydroxyl group at the 3rd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloropyridin-3-OL typically involves the chlorination of pyridin-3-OL. One common method includes the reaction of pyridin-3-OL with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 4th positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloropyridin-3-OL undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include pyridine ketones or aldehydes.

Reduction Reactions: Products include dechlorinated pyridines or pyridines with reduced functional groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: 2,4-Dichloropyridin-3-OL serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is utilized to create more complex structures through nucleophilic substitution reactions .

- Regioselective Reactions: The compound has been studied for its regioselectivity in nucleophilic aromatic substitution reactions, which are crucial for designing new chemical entities with desired properties .

2. Biology:

- Enzyme Inhibition Studies: this compound is employed in research to study enzyme inhibition mechanisms. Its ability to bind to active sites of specific enzymes allows researchers to investigate its potential therapeutic effects .

- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast cancer cells and reduced tumor size in xenograft models .

3. Pharmacology:

- Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This property is particularly relevant for developing treatments for inflammatory diseases .

- Biological Activity Profiles: Research indicates that this compound interacts with various biological targets, influencing cellular signaling pathways critical for cell survival and proliferation.

Industrial Applications

1. Agrochemicals:

- The compound is utilized in the formulation of herbicides and pesticides due to its effectiveness in controlling weed growth and pest populations. Its role as an active ingredient enhances the efficacy of agricultural products .

2. Dyes and Pigments:

- This compound is also used in the production of dyes and pigments, contributing to the development of colorants for textiles and other materials.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of this compound, researchers treated human melanoma cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on a murine model of inflammation induced by lipopolysaccharides (LPS). Treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6 compared to controls.

Data Tables

Mecanismo De Acción

The mechanism of action of 2,4-Dichloropyridin-3-OL involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include the inhibition of nucleophilic substitution reactions and the disruption of electron transport chains in microbial cells .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dichloropyridin-3-OL: Similar in structure but with chlorine atoms at the 2nd and 5th positions.

2,6-Dichloropyridin-3-OL: Chlorine atoms at the 2nd and 6th positions.

4-Chloropyridin-3-OL: Only one chlorine atom at the 4th position

Uniqueness

2,4-Dichloropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at the 2nd and 4th positions makes it particularly useful in selective substitution reactions and as a precursor for the synthesis of complex organic molecules .

Actividad Biológica

2,4-Dichloropyridin-3-OL is a chemical compound with significant biological activity, primarily due to its unique substitution pattern that influences its reactivity and interactions with biological systems. This article explores the compound's biological mechanisms, applications in various fields, and relevant case studies.

This compound has the molecular formula C_5H_4Cl_2N_0 and features a pyridine ring with hydroxyl and chlorine substituents at the 3rd, 2nd, and 4th positions. This specific arrangement contributes to its distinct chemical properties and biological activities, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. It acts as an enzyme inhibitor , binding to active sites of specific enzymes and preventing them from catalyzing their respective reactions. Notable mechanisms include:

- Inhibition of Nucleophilic Substitution Reactions : The compound can disrupt typical nucleophilic attack pathways in biochemical reactions.

- Disruption of Electron Transport Chains : In microbial cells, it may interfere with electron transport processes, affecting cellular respiration.

1. Pharmaceutical Development

This compound serves as a precursor for synthesizing bioactive molecules. Its derivatives have been explored for their potential therapeutic effects, including:

- Antimicrobial Activity : Compounds derived from this compound have shown efficacy against various bacterial strains.

- Anti-inflammatory Properties : Some derivatives exhibit inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

2. Agricultural Chemistry

The compound is utilized in developing agrochemicals due to its herbicidal properties. It can selectively inhibit certain plant growth processes, making it effective in controlling weed populations without harming crops.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on specific enzymes revealed that it effectively reduced the activity of certain phosphodiesterases (PDEs), which are involved in various signaling pathways. This inhibition was linked to enhanced cognitive function in animal models, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity. In vitro tests showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chlorine at positions 2 and 4 | Enzyme inhibition, antimicrobial properties |

| 2,5-Dichloropyridin-3-OL | Chlorine at positions 2 and 5 | Similar enzyme inhibition |

| 4-Chloropyridin-3-OL | Chlorine at position 4 | Limited biological activity compared to others |

Propiedades

IUPAC Name |

2,4-dichloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOFHOTWOPWWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610590 | |

| Record name | 2,4-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405141-76-6 | |

| Record name | 2,4-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.